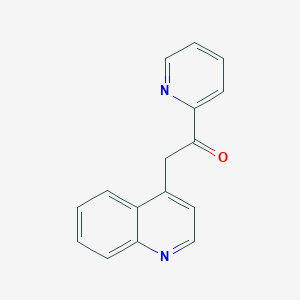










|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[N:19]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:22]([CH3:23])=[CH:21][CH:20]=1.[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36](OCC)=[O:37]>C1COCC1>[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36](=[O:37])[CH2:23][C:22]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:19]=[CH:20][CH:21]=1
|


|
Name
|
|
|
Quantity
|
44.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
48.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stir for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
quench
|
|
Type
|
ADDITION
|
|
Details
|
by pouring into water (1 L)
|
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve residual solids
|
|
Type
|
ADDITION
|
|
Details
|
by adding Acetic acid (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous layer with one portion of ethyl acetate (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combine the organic extracts, dry over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Triturate the crude oil with hexane/ether
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(CC1=CC=NC2=CC=CC=C12)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 48.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |